N-(2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide
Description
N-(2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide: is a chemical compound that features a benzamide core substituted with three iodine atoms and two methoxy groups
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO3/c1-21-9-3-4-13(22-2)12(7-9)19-15(20)10-5-8(16)6-11(17)14(10)18/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGDCQYXEUHECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CC(=C2)I)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 2,3,5-triiodobenzoyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.
Procedure: The 2,5-dimethoxyaniline is reacted with 2,3,5-triiodobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The compound can be reduced, especially at the iodine substituents, to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of deiodinated benzamides.
Substitution: Formation of substituted benzamides with various functional groups replacing the iodine atoms.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-donating methoxy groups and electron-withdrawing iodine atoms.
Material Science: Potential use in the synthesis of novel materials with unique electronic properties.
Biology and Medicine:
Imaging: The iodine atoms make it a candidate for use in radiolabeling and imaging studies.
Pharmacology: Potential use in the development of new drugs due to its structural similarity to bioactive molecules.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the iodine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
2,5-dimethoxyphenyl derivatives: Compounds like 2,5-dimethoxyphenethylamine share the methoxy substitution pattern.
Triiodobenzamides: Compounds with similar iodine substitution patterns but different functional groups.
Uniqueness: N-(2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide is unique due to the combination of methoxy and iodine substituents on the benzamide core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in catalysis, imaging, and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
